molecular formula C5H11NO2 B8191488 (2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol

(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol

Cat. No.: B8191488
M. Wt: 117.15 g/mol
InChI Key: TYLFLHPQWQQWRD-RFZPGFLSSA-N
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Description

(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with hydroxymethyl and hydroxyl groups attached at the 2 and 3 positions, respectively. Its unique stereochemistry makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, using a chiral reducing agent. For example, the reduction of 2-pyrrolidinone with borane or borane complexes under controlled conditions can yield the desired product with high stereoselectivity .

Industrial Production Methods

On an industrial scale, the production of this compound often involves the use of biocatalysts or enzymatic processes. These methods offer advantages such as high selectivity, mild reaction conditions, and environmentally friendly processes. For instance, the use of engineered microorganisms or enzymes to catalyze the reduction of pyrrolidinone derivatives can efficiently produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrrolidinone derivatives, while reduction can produce fully saturated pyrrolidine compounds .

Scientific Research Applications

(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. For example, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-Hydroxymethyl-pyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its role in various biochemical pathways make it a valuable compound in research and industry .

Properties

IUPAC Name

(2R,3R)-2-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-5(8)1-2-6-4/h4-8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFLHPQWQQWRD-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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